9-Keto Risperidone

Descripción general

Descripción

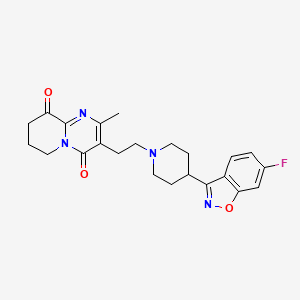

9-Keto Risperidone (chemical name: 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethyl}-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a derivative of the atypical antipsychotic risperidone. Its molecular formula is C23H27FN4O3, with a molecular weight of 426.492 g/mol . Structurally, it differs from risperidone by the substitution of a ketone group at the 9-position of the tetrahydropyridopyrimidinone ring, distinguishing it from other metabolites like 9-hydroxyrisperidone (paliperidone) or 7-hydroxyrisperidone . While 9-hydroxyrisperidone is a well-characterized active metabolite of risperidone, this compound’s pharmacological role remains less studied, though it is recognized as a reference standard in analytical chemistry for quantifying risperidone metabolites .

Métodos De Preparación

Synthetic Routes for 9-Keto Risperidone

Two-Stage Oxidation Protocol

The most widely documented method involves a two-stage oxidation of risperidone (Table 1) :

Stage 1 :

-

Substrate : 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-9-carbaldehyde

-

Reagent : Peracetic acid (30–35% concentration)

-

Conditions : 35–40°C, 20-minute reaction time in aqueous medium

-

Mechanism : Electrophilic oxidation of the aldehyde group to a ketone, facilitated by peracid’s nucleophilic attack on the carbonyl carbon .

Stage 2 :

-

Workup : Neutralization with sodium bicarbonate (NaHCO₃) in a dichloromethane-water biphasic system (pH 7.3)

Table 1: Two-Stage Synthesis Parameters

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 35–40°C | Ambient |

| Time | 20 min | 30 min |

| Solvent | Water | Dichloromethane/Water |

| Key Reagent | Peracetic acid | Sodium bicarbonate |

| Purity Post-Workup | 90–92% | ≥95% |

This protocol, patented by Synthon B.V., avoids chromatographic purification, enhancing scalability .

Solvent Optimization and Environmental Considerations

Early risperidone syntheses relied on acetonitrile and DMF, which pose environmental and safety risks due to high toxicity and volatile organic compound (VOC) emissions . Modern adaptations for this compound prioritize greener solvents:

-

Isopropanol : Used in recrystallization to reduce reactor occupancy time and improve crystal morphology .

-

Acetone : Employed in hot filtration to achieve 99.7–99.8% purity while complying with ICH Q3C guidelines on residual solvents .

Notably, the avoidance of acetonitrile in later synthesis stages aligns with industrial trends toward sustainable manufacturing .

Characterization and Quality Control

Spectroscopic Confirmation

This compound is characterized by:

-

IR Spectroscopy : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) .

-

XRD : Distinctive peaks at 2θ = 12.4°, 18.7°, and 24.9°, confirming the polymorphic form T1 .

-

HPLC : Purity ≥95% with retention time 8.02 min under USP L1 column conditions (acetonitrile:phosphate buffer pH 3.0 = 60:40) .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 58–62°C |

| Density | 1.44 g/cm³ |

| Hygroscopicity | High (store at -20°C) |

| Stability | >24 months under N₂ |

Industrial-Scale Challenges and Solutions

Byproduct Formation

The primary impurity, risperidone hydroxy keto analogue (Impurity G), forms via incomplete oxidation or hydroxylation . Mitigation strategies include:

-

Temperature Control : Maintaining 35–40°C during Stage 1 to prevent over-oxidation .

-

pH Monitoring : Adjusting to pH 7.3 in Stage 2 to neutralize excess peracid and minimize side reactions .

Particle Size Optimization

For tablet formulation, this compound requires a particle size of 50–100 μm. Jet milling post-recrystallization achieves this while preserving polymorphic stability .

Comparative Analysis of Patented Methods

Table 3: Method Comparison

| Parameter | WO2010/3703A2 | US6750341B2 |

|---|---|---|

| Solvent | Water/Dichloromethane | Acetonitrile/Isopropanol |

| Reaction Time | 50 min | 9–17 hours |

| Yield | 74–78% | 63–74% |

| Purity | ≥95% | 99.7–99.8% |

| Environmental Impact | Low VOCs | High VOCs |

While the WO2010/3703A2 method offers faster synthesis, the US6750341B2 protocol achieves higher purity at the cost of solvent toxicity .

Análisis De Reacciones Químicas

9-Keto Risperidone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Profile

9-Keto Risperidone is primarily recognized for its role as an active metabolite of Risperidone, which is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. It exhibits a similar pharmacological profile to its parent compound but may have distinct effects on receptor binding and metabolic pathways.

Treatment of Schizophrenia

Research indicates that this compound may play a significant role in the management of schizophrenia. It has been shown to maintain therapeutic levels in patients receiving long-acting injections of Risperidone, thereby contributing to sustained symptom control. A study highlighted that serum concentrations of this compound were consistently detectable following intramuscular administration of long-acting formulations, suggesting its importance in therapeutic efficacy .

Bipolar Disorder Management

In bipolar disorder, this compound may help manage manic and depressive episodes. Its ability to stabilize mood while minimizing adverse effects makes it a valuable option for patients who are sensitive to typical mood stabilizers.

Autism Spectrum Disorders

The use of this compound has also been explored in treating irritability associated with autism spectrum disorders. Clinical trials have demonstrated improvements in behavioral symptoms, including aggression and self-injurious behavior, when patients are treated with formulations containing this metabolite.

Case Studies

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound, emphasizing its role in maintaining effective drug levels over extended periods. The following points summarize key findings:

- Metabolic Stability : The presence of this compound enhances the metabolic stability of the parent drug, allowing for prolonged therapeutic effects without frequent dosing .

- Adverse Effects Profile : The metabolite exhibits a lower propensity for causing extrapyramidal symptoms compared to other antipsychotics, making it a favorable option for long-term management .

- Patient Compliance : Long-acting formulations containing this compound improve patient compliance by reducing the frequency of dosing and stabilizing serum drug levels .

Mecanismo De Acción

The mechanism of action of 9-Keto Risperidone is similar to that of Risperidone. It primarily acts by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain. This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are associated with the symptoms of schizophrenia and bipolar disorder . Additionally, this compound may interact with other neurotransmitter receptors, contributing to its pharmacological effects .

Comparación Con Compuestos Similares

Pharmacokinetic Comparison

Key Pharmacokinetic Parameters

Risperidone and its metabolites exhibit complex pharmacokinetics due to extensive hepatic metabolism. The table below summarizes critical differences between 9-Keto Risperidone, risperidone, and 9-hydroxyrisperidone:

| Parameter | Risperidone | 9-Hydroxyrisperidone (Paliperidone) | This compound |

|---|---|---|---|

| Metabolic Pathway | CYP2D6/CYP3A4 | CYP3A4 (minor) | Not fully elucidated |

| Half-life (t₁/₂) | 3–20 hours | 20–23 hours | Limited data |

| Active Moiety | Yes (combined with 9-hydroxyrisperidone) | Yes | Unclear |

| Plasma Protein Binding | 90% | 77% | No data |

| Clearance | 1.2 L/h | 0.8 L/h | Not reported |

- Risperidone vs. 9-Hydroxyrisperidone: The active moiety (risperidone + 9-hydroxyrisperidone) has a combined half-life of ~20 hours in extensive CYP2D6 metabolizers, with 9-hydroxyrisperidone contributing significantly to therapeutic effects .

- Formulation Impact : Lipid-based risperidone formulations (e.g., VAL401) shorten the half-life of the active moiety compared to conventional tablets, likely due to altered distribution .

Metabolic Pathways and Enzyme Interactions

Risperidone is primarily metabolized by CYP2D6 to 9-hydroxyrisperidone, while CYP3A4 contributes to secondary pathways . Both enzymes also interact with this compound’s analogs:

| Compound | CYP2D6 Inhibition (Ki, μM) | CYP3A4 Inhibition (Ki, μM) |

|---|---|---|

| Risperidone | 6.9 | 67 |

| 9-Hydroxyrisperidone | 16 | 80 |

| Ziprasidone | 11 | 64 |

- Data for this compound are absent, but its ketone group may alter enzyme affinity compared to hydroxylated analogs.

Efficacy Against Psychotic Disorders

- Risperidone vs. Olanzapine : Olanzapine shows superior efficacy in reducing Behavioral and Psychological Symptoms of Dementia (BPSD) compared to risperidone (PANSS score difference: −2.4 points, 95% CI: −4.6 to −0.3) .

- Risperidone vs. Lurasidone: A 6-week non-inferiority trial found lurasidone comparable to risperidone in treating schizophrenia (margin: 7 PANSS points) .

- 9-Hydroxyrisperidone (Paliperidone) : As the active metabolite, it shares risperidone’s efficacy but with a longer half-life, enabling once-daily dosing .

Structural and Functional Analogues

| Compound | Structural Difference from Risperidone | Pharmacological Impact |

|---|---|---|

| 9-Hydroxyrisperidone | Hydroxyl group at 9-position | Longer t₁/₂, reduced CYP2D6 inhibition |

| 7-Hydroxyrisperidone | Hydroxyl group at 7-position | Minor metabolite, unclear clinical relevance |

| 6-Desfluoro-6-hydroxy Risperidone | Fluorine replaced by hydroxyl at 6-position | Experimental compound, no therapeutic use |

| This compound | Ketone group at 9-position | Potential analytical standard, unconfirmed activity |

Actividad Biológica

9-Keto Risperidone is an active metabolite of the atypical antipsychotic drug risperidone, which is widely used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing side effects associated with its parent compound. This article explores the pharmacological properties, metabolic pathways, clinical implications, and case studies related to this compound.

This compound has the chemical formula and is classified under the category of atypical antipsychotics. It is structurally related to risperidone but features a keto group at the 9-position, which influences its pharmacodynamics and pharmacokinetics.

Metabolism and Pharmacokinetics

The metabolic pathway of risperidone involves several cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, which convert risperidone into its active metabolites, including 9-hydroxyrisperidone and subsequently this compound. Studies indicate that the formation of 9-hydroxyrisperidone is significantly correlated with the activity of these enzymes, suggesting that genetic variations in CYP2D6 and CYP3A4 can affect individual responses to risperidone therapy .

Table 1: Key Enzymes in the Metabolism of Risperidone

| Enzyme | Activity (pmol pmol(-1) CYP min(-1)) | Role in Metabolism |

|---|---|---|

| CYP2D6 | 7.5 | Major pathway for conversion |

| CYP3A4 | 0.4 | Minor pathway for conversion |

| CYP3A5 | 0.2 | Minor pathway for conversion |

Biological Activity

This compound exhibits similar but distinct pharmacological effects compared to risperidone. It has been shown to possess antipsychotic properties, contributing to the alleviation of both positive and negative symptoms of schizophrenia. Its affinity for dopamine D2 receptors and serotonin 5-HT2A receptors plays a significant role in its therapeutic efficacy .

Case Studies

- Case Study on Weight Gain : A study involving children and adolescents treated with risperidone showed that higher plasma concentrations of both risperidone and its metabolite, 9-hydroxyrisperidone, were associated with increased body mass index (BMI) z-scores. This suggests that monitoring drug levels could help mitigate weight gain in this population .

- Diabetic Ketoacidosis : Another case reported a patient who developed diabetic ketoacidosis after starting risperidone therapy, highlighting a potential risk associated with its metabolic effects. The patient's condition improved after adjusting medication regimens .

Clinical Implications

The biological activity of this compound underscores the importance of personalized medicine in psychiatric treatment. Variations in metabolic enzyme activity can lead to different therapeutic outcomes and side effects among patients. Therefore, understanding these differences can guide clinicians in selecting appropriate dosages and monitoring strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 9-Keto Risperidone in synthetic or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for identification and quantification due to its sensitivity in detecting trace impurities. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying the ketone group at position 8. The SMILES string (CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F) provided in PubChem can guide computational modeling for spectral validation .

Q. How can researchers validate the purity of this compound in pharmacokinetic studies?

- Methodological Answer : Purity validation requires a combination of techniques:

- Thermogravimetric analysis (TGA) to assess thermal stability (melting point: 58–62°C).

- FTIR spectroscopy to confirm functional groups and rule out degradation products.

- Chromatographic methods (e.g., USP-compliant HPLC) to quantify impurity thresholds, referencing Pharmacopeial standards .

Q. What are the primary synthetic routes for this compound, and how do they impact yield?

- Methodological Answer : The synthesis typically involves oxidative dehydrogenation of risperidone using catalysts like palladium on carbon (Pd/C) under controlled conditions. Yield optimization requires monitoring reaction parameters (temperature, solvent polarity) and post-synthesis purification via recrystallization. Compatibility studies with excipients (e.g., mannitol, microcrystalline cellulose) should precede formulation trials to avoid interactions .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the formulation of this compound for pediatric use?

- Methodological Answer : A three-factor Box-Behnken design (e.g., mannitol percentage, superdisintegrant swelling pressure, glidant surface area) minimizes variability in mini-tablet production. Critical quality attributes (CQAs) include crushing strength (>5 kN), friability (<1%), and disintegration time (<60 seconds in simulated saliva). Response surface methodology (RSM) validates interactions between variables, ensuring reproducibility .

Q. How do discrepancies in clinical pharmacokinetic data for this compound arise, and how can they be resolved?

- Methodological Answer : Variability often stems from differences in metabolic enzyme activity (e.g., CYP2D6 polymorphisms) or drug-drug interactions. To resolve contradictions:

- Conduct population pharmacokinetic (PopPK) modeling to account for covariates like age, weight, and comorbidities.

- Validate findings using bootstrap resampling or Monte Carlo simulations to assess robustness.

- Cross-reference data extraction protocols (e.g., REDCap tools for EHR data) to standardize variables like dose adjustments and adverse event reporting .

Q. What methodological challenges arise when studying this compound’s stability under long-term storage conditions?

- Methodological Answer : Degradation kinetics at -20°C must be assessed via accelerated stability studies (e.g., 40°C/75% RH for 6 months) using ICH Q1A guidelines. Key challenges:

- Oxidative degradation : Mitigated by inert gas purging during packaging.

- Photostability : Use amber vials and validate light exposure per ICH Q1B.

- Hygroscopicity : Pair with desiccants in sealed containers to prevent moisture uptake .

Q. How can impurity profiling of this compound address regulatory requirements for generic drug development?

- Methodological Answer : Follow ICH Q3B guidelines to identify and quantify degradation products.

- Forced degradation studies : Expose the compound to acid/base hydrolysis, oxidation, and thermal stress.

- Thresholds : Report impurities ≥0.1% using validated LC-MS methods.

- Structural analogs : Cross-validate with reference standards (e.g., paliperidone impurities) to confirm specificity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use mixed-effects models to handle repeated measures in longitudinal studies. For non-linear relationships:

- Emax models estimate maximum effect and EC50.

- Bayesian hierarchical models incorporate prior data (e.g., risperidone’s terminal half-life of 20 hours) to refine posterior distributions.

- Adjust for confounding variables (e.g., comedications) via propensity score matching .

Q. Methodological Considerations for All Studies

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over secondary summaries. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets and code repositories alongside manuscripts .

- Ethical Compliance : Obtain IRB approval for human studies, detailing participant selection criteria and informed consent protocols .

Propiedades

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSFXKQDZJPCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659709 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189516-65-1 | |

| Record name | 9-Keto risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-KETO RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.